molecular formula C16H25NO4 B1671256 Esmolol CAS No. 81147-92-4

Esmolol

Cat. No. B1671256
CAS RN: 81147-92-4
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker . It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses . It is used to help keep the heart beating normally in people with certain heart rhythm disorders, such as atrial fibrillation or atrial flutter . Esmolol is also used during surgery to help regulate blood pressure and heart rate .


Synthesis Analysis

In the synthesis of Esmolol hydrochloride, four prominent process impurities were formed during synthesis . These impurities were detected in gradient HPLC method . The reaction between 2-cyclopentylphenol and epichlorohydrin gave the highest conversion of the starting material into the products .


Molecular Structure Analysis

Esmolol undergoes rapid hydrolysis of ester linkage which is catalyzed by esterases found in the cytosol of red blood cells (RBCs) .


Chemical Reactions Analysis

Esmolol does not increase the incidence of postoperative nausea and vomiting (PONV), persistent hypotension and bradycardia .


Physical And Chemical Properties Analysis

Esmolol has a molecular weight of 295.37 and is soluble in DMSO and water . Its chemical formula is C16H25NO4 .

Scientific Research Applications

Cerebral Effects of Esmolol

Esmolol has been investigated for its effects on cerebral blood flow, cerebral vasoreactivity, and cognitive performance. A study using functional magnetic resonance imaging (fMRI) to assess these effects in healthy volunteers found that Esmolol does not affect cerebral blood flow, cerebrovascular reactivity, or cognitive performance, despite decreasing heart rate and blood pressure (Heinke et al., 2005) Heinke et al., 2005.

Esmolol in Pain Management

Research has suggested a role for Esmolol in modulating pain response. A systematic review and meta-analysis concluded that intraoperative Esmolol use reduces both intraoperative and postoperative opioid consumption without changing postoperative pain scores (Gelineau et al., 2017) Gelineau et al., 2017.

Esmolol in Septic Shock

Esmolol has been studied for its effects in septic shock, particularly for improving cardiac and vascular function. A study on septic rats showed that Esmolol infusion increased cardiac contractility and restored mesenteric vasoreactivity, possibly through anti-inflammatory effects (Kimmoun et al., 2015) Kimmoun et al., 2015.

Therapeutic Efficacy and Pharmacokinetics

Esmolol's unique pharmacokinetics and efficacy have been highlighted in acute care settings, showing its utility in controlling hypertension following cardiac surgery, terminating supraventricular arrhythmias in children, and its application in perioperative settings (Wiest & Haney, 2012) Wiest & Haney, 2012.

Cardiovascular Stability in Surgery

Esmolol has been used to maintain cardiovascular stability during surgical procedures, including neurosurgery and plastic surgery, by blunting hemodynamic changes associated with sympathetic overdrive and facilitating smoother recovery from anesthesia (Bilotta et al., 2008; Lončar-Stojiljković, 2021) Bilotta et al., 2008; Lončar-Stojiljković, 2021.

Safety And Hazards

Esmolol may cause eye and skin irritation . Ingestion may lead to gastrointestinal effects such as nausea, upset stomach, and loss of appetite . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

Esmolol has been used in a Phase 3 Randomized Clinical Trial as a novel treatment modality for Diabetic Foot Ulcers . The use of esmolol was associated with a significant decrease in heart rate and a decrease in cardiac index .

properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Esmolol

CAS RN

81147-92-4, 103598-03-4
Record name Esmolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81147-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esmolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esmolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Esmolol
Reactant of Route 3
Reactant of Route 3
Esmolol
Reactant of Route 4
Reactant of Route 4
Esmolol
Reactant of Route 5
Reactant of Route 5
Esmolol
Reactant of Route 6
Reactant of Route 6
Esmolol

Citations

For This Compound
35,200
Citations
D Wiest - Clinical pharmacokinetics, 1995 - Springer
… When esmolol is administered as a bolus followed by a continuous infusion, … Esmolol blood concentrations are undetectable 20 to 30 minutes postinfusion. The elimination of esmolol …
Number of citations: 194 link.springer.com
DB Wiest, JS Haney - Clinical pharmacokinetics, 2012 - Springer
… and safety of esmolol in the paediatric population. The disposition of esmolol in children was … The pharmacokinetic estimates for esmolol showed a shorter elimination half-life (t 1/2 ) [2.7…
Number of citations: 91 link.springer.com
RJ Gorczynski - The American journal of cardiology, 1985 - Elsevier
Preclinical studies show that esmolol is an ultrashort-acting, cardioselective β blocker that possesses minimal partial agonist action or membrane-depressant properties. The …
Number of citations: 109 www.sciencedirect.com
RD Reynolds, RJ Gorczynski… - The Journal of Clinical …, 1986 - Wiley Online Library
… Thus, the short duration of action of esmolol allows for (1) very rapid … esmolol infusion, should this be necessary in the event of deleterious cardiac hemodynamic effects. Thus, esmolol is …
Number of citations: 99 accp1.onlinelibrary.wiley.com
CY Sum, A Yacobi, R Kartzinel… - Clinical …, 1983 - Wiley Online Library
… esmolol over conventional beta blockers such as propranolol in critical care settings is the ability of esmolol … Our purpose is to describe esmolol kinetics and that of its major metabolite in …
Number of citations: 307 ascpt.onlinelibrary.wiley.com
PG Menkhaus, JG Reves, I Kissin, JM Alvis… - Anesthesia & …, 1985 - journals.lww.com
… esmolol-treated patients, a demonstration that esmolol antagonizes the padrenergic effects of norepinephrine. The effect of esmolol … , and plasma levels of esmolol were undetectable in …
Number of citations: 164 journals.lww.com
A Morelli, C Ertmer, M Westphal, S Rehberg… - Jama, 2013 - jamanetwork.com
… a continuous infusion of esmolol titrated to maintain heart … 80/min and 94/min by esmolol treatment over a 96-hour period. … in all patients in the esmolol group compared with those in the …
Number of citations: 709 jamanetwork.com
MA Frakes - Journal of Emergency Nursing, 2001 - intljourtranur.com
… of esmolol, and esmolol may increase digoxin levels. 2, 3 Still, the therapeutic combination of esmolol … adjustment may not be required for the short time when esmolol is used. 2, 11, 12 …
Number of citations: 15 www.intljourtranur.com
A Dyson, PA Isaac, JH Pennant… - Anesthesia & …, 1990 - journals.lww.com
… of various doses of esmolol on cardiovascular responses to extubation. … /kg esmolol; group 3 patients were given 1.5 mgkg esmolol; and group 4 patients were given 2.0 mg/kg esmolol. …
Number of citations: 182 journals.lww.com
C Menigaux, B Guignard, F Adam… - British journal of …, 2002 - academic.oup.com
Background. Beta‐adrenergic agonists enhance behavioural and electroencephalographic arousal reactions. We explored whether adding esmolol, a short‐acting β 1 ‐adrenoceptor …
Number of citations: 186 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.